4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-carbaldehyde
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Overview
Description
4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₅ClO₂ and a molecular weight of 202.68 g/mol . This compound is characterized by the presence of a chloro-substituted oxane ring and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-carbaldehyde typically involves multiple steps starting from readily available precursors. One common route involves the chlorination of 2-methylprop-2-en-1-ol followed by cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can participate in electrophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylprop-2-en-1-ol: A precursor in the synthesis of 4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-carbaldehyde.
4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-carboxylic acid: An oxidation product of the compound.
4-(3-Chloro-2-methylprop-2-en-1-yl)oxane-4-methanol: A reduction product of the compound.
Uniqueness
This compound is unique due to its combination of a chloro-substituted oxane ring and an aldehyde functional group. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H15ClO2 |
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Molecular Weight |
202.68 g/mol |
IUPAC Name |
4-[(E)-3-chloro-2-methylprop-2-enyl]oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H15ClO2/c1-9(7-11)6-10(8-12)2-4-13-5-3-10/h7-8H,2-6H2,1H3/b9-7+ |
InChI Key |
SQTVRMHDOKEXNL-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CC1(CCOCC1)C=O |
Canonical SMILES |
CC(=CCl)CC1(CCOCC1)C=O |
Origin of Product |
United States |
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